molecular formula C17H18N4O3S B2695129 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034580-28-2

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No. B2695129
CAS RN: 2034580-28-2
M. Wt: 358.42
InChI Key: CTQDCOSUXQZCKC-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities and potential as carbonic anhydrase (CA) inhibitors. These compounds, including variations of benzenesulfonamides, have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Some of these sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, highlighting their potential in cancer research and therapy (Gul et al., 2016). Further studies have confirmed the efficacy of different benzenesulfonamide derivatives as inhibitors against CA, underscoring their role in developing novel anticancer agents due to their selective inhibition profiles on hCA IX and XII (Gul et al., 2016).

Antimicrobial and Antifungal Agents

Benzenesulfonamide compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies aim to develop new antimicrobial agents that can effectively combat pathogenic strains. For example, pyrazole-4-carboxylic acids and carbothioamides derivatives bearing benzenesulfonamide moiety exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain fungi (Sharma et al., 2011).

Anti-Inflammatory Properties

Research into benzenesulfonamide derivatives has also explored their potential as anti-inflammatory agents, particularly through the inhibition of cyclooxygenase (COX) enzymes. This line of research aims to develop safer, effective alternatives for treating conditions associated with inflammation (Szabó et al., 2008).

Design and Synthesis for Drug Discovery

The design and synthesis of benzenesulfonamide derivatives are central to discovering new drugs with potential antitumor, antimicrobial, and anti-inflammatory properties. These compounds are evaluated for their biological activities, which could lead to novel treatments for various diseases. The research encompasses synthesizing new molecules, assessing their efficacy against specific targets, and evaluating their safety profiles (Ghorab et al., 2017).

properties

IUPAC Name

4-cyano-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-11-13-1-7-16(8-2-13)25(22,23)21-14-3-5-15(6-4-14)24-17-12-19-9-10-20-17/h1-2,7-10,12,14-15,21H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQDCOSUXQZCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

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